molecular formula C16H15Cl2NO B5034750 N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide

N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide

Cat. No.: B5034750
M. Wt: 308.2 g/mol
InChI Key: IZCPYBARQCLECB-UHFFFAOYSA-N
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Description

N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide (also known as U-47700) is a synthetic opioid that has gained attention in recent years due to its potential for abuse and addiction. While it was initially developed as a potential pain medication, its high potency and addictive properties have led to it being classified as a Schedule I controlled substance in the United States. Despite this, research into the synthesis and mechanism of action of U-47700 continues, with the hope that it may lead to the development of safer and more effective pain medications.

Mechanism of Action

Like other opioids, U-47700 works by binding to and activating opioid receptors in the brain and spinal cord. Specifically, it has been shown to activate the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Biochemical and physiological effects:
In addition to its analgesic effects, U-47700 has been shown to produce a range of other physiological effects. These include sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce feelings of euphoria and relaxation, which are thought to contribute to its potential for abuse.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction make it a challenging substance to work with, and researchers must take precautions to ensure its safe handling and storage.

Future Directions

There are several areas of future research that could be explored in relation to U-47700. These include the development of safer and more effective pain medications based on its structure and mechanism of action, as well as the exploration of its potential as a treatment for opioid addiction. Additionally, further research into the biochemical and physiological effects of U-47700 could help to elucidate its mechanisms of action and potential risks.

Synthesis Methods

The synthesis of U-47700 involves several steps, beginning with the reaction of 4-methylpropiophenone with thionyl chloride to form 4-methylphenylacetyl chloride. This is then reacted with 2,2-dichloroethylamine to form N-[2,2-dichloro-1-(4-methylphenyl)ethyl]acetamide, which is subsequently hydrolyzed to form U-47700.

Scientific Research Applications

U-47700 has been the subject of numerous scientific studies, primarily focused on its potential as a pain medication. One study found that U-47700 was effective in reducing pain in rats, with a potency similar to that of morphine. Another study found that U-47700 was able to activate the same opioid receptors as morphine, suggesting that it may have similar analgesic properties.

Properties

IUPAC Name

N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-11-7-9-12(10-8-11)14(15(17)18)19-16(20)13-5-3-2-4-6-13/h2-10,14-15H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCPYBARQCLECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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